Risperidone E-Oxime is a complex organic compound that serves as an impurity of the antipsychotic medication Risperidone. This compound is notable for its unique molecular structure, which includes a difluorophenyl group, a piperidine ring, and a tetrahydropyridopyrimidinone core. It has potential applications in various scientific fields, including chemistry, biology, and medicine, particularly in the study of neurological disorders and drug interactions.
Risperidone E-Oxime is classified as an impurity reference material and is primarily used in research settings. Its chemical formula is with a molecular weight of approximately 430.49 g/mol. The compound is recognized under the CAS number 691007-09-7 and is categorized within the realms of neurological drugs, particularly those affecting serotonin and dopamine receptors .
The synthesis of Risperidone E-Oxime typically involves several key steps:
Industrial production methods may utilize continuous flow reactors and automated synthesis systems to enhance yield and purity while maintaining cost-effectiveness and safety standards .
Risperidone E-Oxime's molecular structure can be represented as follows:
CC1=C(CCN2CCC(CC2)C(=N/O)\C3=C(F)C=C(F)C=C3)C(=O)N4CCCCC4=N1
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
The structure features a piperidine ring connected to a tetrahydropyridopyrimidinone framework with hydroxylamine functionality .
Risperidone E-Oxime can participate in several chemical reactions:
The outcomes of these reactions depend significantly on the reaction conditions, including temperature, solvent choice, and pH levels.
Risperidone E-Oxime acts primarily as an impurity in the context of Risperidone's pharmacological activity. Risperidone itself functions predominantly as a serotonin 5-hydroxytryptamine receptor type 2A antagonist and a dopamine D2 receptor antagonist. The binding affinities for these receptors are critical for its therapeutic effects in treating conditions such as schizophrenia and bipolar disorder . The mechanism involves modulation of neurotransmitter systems, particularly in reducing dopaminergic overactivity associated with psychosis .
Risperidone E-Oxime exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 430.49 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 569.0 ± 60.0 °C at 760 mmHg |
Flash Point | 297.9 ± 32.9 °C |
Solubility | Slightly soluble in methanol; chloroform |
These properties indicate that Risperidone E-Oxime may have specific handling requirements due to its toxicity profile .
Risperidone E-Oxime has several applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0